Methyl 3-hydroxy-2-(tritylamino)propanoate
Overview
Description
Methyl 3-hydroxy-2-(tritylamino)propanoate is a compound that may be involved in various organic synthesis processes and chemical reactions. It is related to the broader class of chemicals that involve functionalized amino and hydroxy groups attached to a propanoate ester. Such compounds are of interest in organic chemistry for their potential roles in synthesis and the development of new materials and pharmaceuticals.
Synthesis Analysis
Synthesis approaches for similar compounds typically involve multi-step chemical reactions starting from basic building blocks. For instance, compounds like 3-(N-Methyl-N-pentylamino)propanoic Acid Hydrochloride are synthesized through reactions involving methylamine, toluene sulfonyl chloride, pentane bromide, and deprotection steps, followed by reaction with methyl acrylate and hydrolysis (Han Jing, 2011).
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed through spectroscopic methods such as MS (Mass Spectrometry) and 1H NMR (Nuclear Magnetic Resonance) (Han Jing, 2011). These techniques provide insights into the molecular geometry, functional groups, and the overall molecular framework.
Chemical Reactions and Properties
Chemical reactions involving methyl 3-hydroxy-2-(tritylamino)propanoate analogs might include nucleophilic addition reactions, esterification, and hydrolysis. For example, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles lead to the formation of various substituted products, showcasing the reactivity of such compounds (V. Sokolov & A. Aksinenko, 2010).
Scientific Research Applications
Synthesis of N-hydroxypyrrolidin-2-one Derivatives : Methyl 3-(5-nitro-l,3-dioxane-5-yl)propanoate derivatives were reduced to afford corresponding methyl 3-(5-hydroxylamino-1,3-dioxane-5-yl)propanoates, leading to N-hydroxypyrrolidin-2-one derivatives, which are useful in organic synthesis (Mironiuk-Puchalska, Kołaczkowska, & Sas, 2008).
Preparation of 3-(Phenylsulfonimidoyl)propanoate Derivatives : The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives involves the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate, leading to compounds with interesting conformational properties in solution (Tye & Skinner, 2002).
Herbicide Dichlofop-methyl : Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl) is a selective herbicide for wild oat control in wheat, inhibiting auxin-stimulated elongation of oat and wheat coleoptile segments and affecting root growth in wild oat (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Synthesis of β-Adrenergic Antagonists : The metabolic aromatic hydroxylation of oxprenolol [1-(isopropylamino)-3-[2'-(allyloxy)phenoxy]-2-propanol] was examined in rats, leading to the formation of hydroxyoxprenolol, an important β-adrenergic antagonist (Nelson & Burke, 1979).
Intermediate for Sodium Ibandronate Synthesis : Methylamine was converted to N-methylpentylamine and then reacted with methyl acrylate to give 3-(N-methyl-N-pentylamino) propanoic acid hydrochloride, an intermediate in the synthesis of sodium ibandronate, a medication used to treat osteoporosis (Jing, 2011).
Development of Novel Antiandrogens : Synthesis of 3-(substituted thio)-2-hydroxypropionanilides led to the discovery of novel, potent antiandrogens, which are peripherally selective and are being developed for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Nanodrug Design for Cancer Therapy : A novel nanosize drug candidate for cancer therapy was developed using (S)‐methyl 2‐[(7‐hydroxy‐2‐oxo‐4‐phenyl‐2H‐chromen‐8‐yl)methyleneamino]‐3‐(1H‐indol‐3‐yl)propanoate. The compound exhibited cytotoxic effects on cancer cell lines and showed potential as a DNA-targeted anticancer drug (Budama-Kilinc et al., 2020).
Electro-optic Acceptor Synthesis : A high-yield synthetic route for α-hydroxy methyl ketones, important precursors to tricyanovinyldihydrofuran type acceptors used in nonlinear optical chromophores, was established. This method allows for the creation of a wide variety of α-hydroxy ketone structures (He, Leslie, & Sinicropi, 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 3-hydroxy-2-(tritylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWQKKSNNYYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-2-(tritylamino)propanoate | |
CAS RN |
4465-44-5 | |
Record name | NSC129155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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